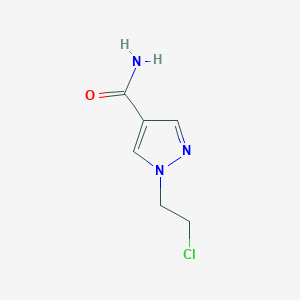
2-((1-(2-(Methylthio)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Coordination Polymers and Metal Complexes
Research on related compounds has led to the synthesis and characterization of various metal complexes and coordination polymers. These compounds often exhibit unique structural features due to the coordination between the metal ions and the organic ligands derived from benzoic acid and related compounds. Such structures have potential applications in catalysis, material science, and as precursors for the synthesis of more complex compounds. For instance, the study by Oh, Stern, and Mirkin (2005) on coordination polymers from silver(I) and bifunctional pyridyl ligands highlights the role of aromatic interactions in stabilizing polymeric structures, which could be relevant to understanding the behavior of the compound in the presence of metal ions (Oh, Stern, & Mirkin, 2005).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of compounds with structural elements similar to "2-((1-(2-(Methylthio)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid". These works often explore novel synthetic routes, structural elucidation using techniques like X-ray diffraction, and the physicochemical properties of the compounds. For example, the synthesis and characterization of organotin(IV) complexes by Shahid et al. (2005) provide insights into the possible reactivities and interactions of similar compounds with tin atoms, which could be extrapolated to understand the behavior of the compound (Shahid, Shahzadi, Ali, Bhatti, & Khan, 2005).
Biological Applications
Research on similar compounds has also explored their biological applications, including their potential as antimicrobial agents, enzyme inhibitors, and in drug metabolism. The study on the metabolism of a nitroderivative of acetylsalicylic acid by Carini et al. (2002) demonstrates the complex metabolic pathways that similar compounds can undergo in biological systems, shedding light on how "this compound" might behave in vivo (Carini, Aldini, Orioli, & Maffei Facino, 2002).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various biological targets
Mode of Action
Compounds with similar structures often interact with their targets through mechanisms such as free radical reactions, nucleophilic substitutions, and oxidations
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways
Result of Action
Compounds with similar structures have been known to have various biological activities
Propiedades
IUPAC Name |
2-[1-(2-methylsulfanylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S2/c1-24-14-9-5-3-7-12(14)19-16(20)10-15(17(19)21)25-13-8-4-2-6-11(13)18(22)23/h2-9,15H,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDOLCZLQYOHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2865317.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2865319.png)
![4-Methoxy-N-[5-(4-nitro-benzenesulfonyl)-thiazol-2-yl]-benzamide](/img/structure/B2865320.png)
![N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2865321.png)
![Ethyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2865324.png)



![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-imidazole-5-sulfonamide](/img/structure/B2865330.png)

![7-(2-Methoxyphenyl)-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2865337.png)